molecular formula C20H19N3O3S B2396971 (E)-3-(3,4-dimethoxyphenyl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide CAS No. 476459-94-6

(E)-3-(3,4-dimethoxyphenyl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide

Cat. No.: B2396971
CAS No.: 476459-94-6
M. Wt: 381.45
InChI Key: HQYMQMDFRKSKNH-CSKARUKUSA-N
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Description

(E)-3-(3,4-dimethoxyphenyl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides This compound features a combination of aromatic rings and heterocyclic structures, which may impart unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,4-dimethoxyphenyl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Coupling with Acrylamide: The thiadiazole derivative is then coupled with (E)-3-(3,4-dimethoxyphenyl)acrylic acid or its derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3,4-dimethoxyphenyl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and thiadiazole moiety can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the thiadiazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in coordination chemistry for catalysis.

    Material Science: Potential use in the development of organic semiconductors or conductive polymers.

Biology

    Biological Activity: Investigation of its potential as an antimicrobial, antifungal, or anticancer agent.

Medicine

    Drug Development: Exploration of its pharmacological properties for the development of new therapeutic agents.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit the activity of a key enzyme in a metabolic pathway, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(3,4-dimethoxyphenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acrylamide
  • (E)-3-(3,4-dimethoxyphenyl)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide

Uniqueness

(E)-3-(3,4-dimethoxyphenyl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide is unique due to the presence of the m-tolyl group, which may impart distinct steric and electronic properties compared to its analogs

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-13-5-4-6-15(11-13)19-22-23-20(27-19)21-18(24)10-8-14-7-9-16(25-2)17(12-14)26-3/h4-12H,1-3H3,(H,21,23,24)/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYMQMDFRKSKNH-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C=CC3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)/C=C/C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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